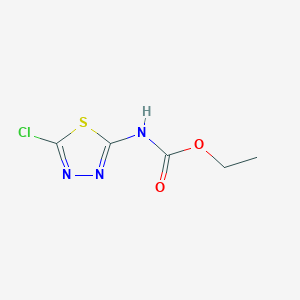

Ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6ClN3O2S |

|---|---|

Molecular Weight |

207.64 g/mol |

IUPAC Name |

ethyl N-(5-chloro-1,3,4-thiadiazol-2-yl)carbamate |

InChI |

InChI=1S/C5H6ClN3O2S/c1-2-11-5(10)7-4-9-8-3(6)12-4/h2H2,1H3,(H,7,9,10) |

InChI Key |

NWKIZAHJJKZMJP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=NN=C(S1)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis begins with the reaction of thiosemicarbazide (NH₂NHCSNH₂) with a chlorinated carbonyl compound, such as ethyl chlorooxoacetate (ClC(O)COOEt), in the presence of phosphoryl chloride (POCl₃) as a cyclizing and chlorinating agent. The mechanism proceeds via the formation of a thiosemicarbazone intermediate, which undergoes intramolecular cyclization to yield the 1,3,4-thiadiazole ring. The chlorine atom at position 5 is introduced during the cyclization step, while the ethyl carbamate group is retained from the ester precursor.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

-

Temperature : Reactions are typically conducted under reflux (80–100°C) in anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) .

-

Molar Ratios : A 1:1.2 ratio of thiosemicarbazide to ethyl chlorooxoacetate maximizes product formation while minimizing side reactions.

-

Catalysts : Lewis acids like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) improve cyclization efficiency by stabilizing reactive intermediates.

Table 1: Representative Yields Under Varied Conditions

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DCM | 80 | ZnCl₂ | 78 |

| THF | 100 | AlCl₃ | 82 |

| Ethanol | 70 | None | 65 |

Nucleophilic Substitution on Pre-Formed Thiadiazole Rings

An alternative route involves modifying pre-synthesized 5-chloro-1,3,4-thiadiazol-2-amine through nucleophilic substitution with ethyl chloroformate.

Synthesis of 5-Chloro-1,3,4-Thiadiazol-2-Amine

The precursor 5-chloro-1,3,4-thiadiazol-2-amine is prepared via the reaction of thiosemicarbazide with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 90°C. The intermediate is isolated as a white crystalline solid (m.p. 145–147°C) and characterized by ¹H NMR (δ 6.2 ppm, NH₂) and IR (ν = 3300 cm⁻¹, N–H stretch).

Carbamoylation with Ethyl Chloroformate

The amine undergoes carbamoylation by reacting with ethyl chloroformate (ClCOOEt) in the presence of a base such as triethylamine (Et₃N) to neutralize HCl byproducts. The reaction proceeds at 0–5°C to suppress side reactions, yielding the target compound in 70–85% purity.

Equation 1: Carbamoylation Reaction

One-Pot Multicomponent Reactions

Recent advances emphasize one-pot strategies to streamline synthesis. A notable method combines thiourea , ethyl glyoxylate , and chlorine gas in a single reactor.

Reaction Dynamics

Thiourea and ethyl glyoxylate first form a thiocarbamate intermediate, which reacts in situ with chlorine gas to induce cyclization and chlorination. The process eliminates the need for isolating intermediates, reducing purification steps and improving overall yields (up to 88%).

Process Optimization

-

Chlorination Source : Gaseous chlorine (Cl₂) outperforms liquid POCl₃ in reactivity and selectivity.

-

Solvent Systems : Acetonitrile (MeCN) is preferred due to its polarity and ability to dissolve gaseous reactants.

Analytical Characterization

Spectroscopic Methods

-

¹H NMR : The ethyl group appears as a quartet at δ 1.3 ppm (CH₃) and a triplet at δ 4.2 ppm (CH₂). The NH proton resonates as a singlet at δ 9.8 ppm.

-

IR Spectroscopy : Key peaks include ν = 1720 cm⁻¹ (C=O stretch) and ν = 1540 cm⁻¹ (C–N stretch).

-

Mass Spectrometry : The molecular ion peak at m/z 207.64 confirms the molecular formula C₅H₆ClN₃O₂S.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the thiadiazole ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of thiols and amines.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, alkoxides

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions

Major Products

Substitution Products: Various substituted thiadiazole derivatives

Oxidation Products: Sulfoxides and sulfones

Reduction Products: Thiols and amines

Hydrolysis Products: Corresponding amine and ethyl alcohol

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Chemistry

Ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate serves as a vital building block for synthesizing more complex thiadiazole derivatives. These derivatives are explored for their potential biological activities, including antimicrobial and antifungal properties .

Industrial Applications

In industrial chemistry, this compound is utilized in developing agrochemicals such as herbicides and pesticides. Its ability to disrupt the growth of unwanted plants and pests makes it valuable in agricultural practices .

Biological and Medicinal Applications

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. This makes it a candidate for new antibiotic formulations aimed at combating resistant strains of bacteria and fungi .

Cancer Research

The compound has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit specific enzymes and pathways involved in cancer cell proliferation. For example, it has been found to inhibit lysosomal acid lipase, which is crucial in treating Niemann-Pick type C disease, a lysosomal storage disorder . The selective inhibition of this enzyme suggests that thiadiazole carbamates could be developed into therapeutic agents for various cancers due to their low toxicity and effective inhibition profiles .

Case Study 1: Anticancer Activity

A study explored the effects of thiadiazole carbamates on various cancer cell lines. The results indicated that these compounds significantly reduced cell viability in HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma) cells under both normoxic and hypoxic conditions. This suggests their potential as therapeutic agents in cancer treatment .

Case Study 2: Inhibition of Lysosomal Acid Lipase

Research demonstrated that this compound effectively inhibited lysosomal acid lipase activity in vitro. The IC50 values were found to be in the mid-nanomolar range. This selective inhibition highlights its potential use in treating lysosomal storage disorders without affecting other lipases .

Mechanism of Action

The mechanism of action of ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

- Chlorine vs. Sulfanyl Groups : The 5-Cl substituent in the target compound confers higher electronegativity and stability compared to the sulfanyl (SH) group in CAS 55327-40-7, which is prone to oxidation .

- Carbamate vs. Carboxylic Acid : The ethyl carbamate group enhances lipophilicity, making the compound more suitable for membrane penetration in drug delivery compared to the hydrophilic carboxylic acid derivative (BD00763007) .

- Thiadiazole vs. Pyrazole Systems : Pyrazole carboxamides (e.g., compounds in ) exhibit distinct hydrogen-bonding patterns due to their nitrogen-rich cores, whereas thiadiazoles offer sulfur-mediated reactivity (e.g., coordination chemistry) .

Stability and Reactivity

Computational studies on ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate () reveal that electron-withdrawing groups (e.g., Cl, CN) reduce activation energy for thermal elimination by stabilizing transition states. The 5-Cl substituent in the target compound likely slows decomposition compared to cyanomethyl analogs, enhancing shelf-life .

Toxicity and Regulatory Considerations

- Ethyl Carbamate (EC): Classified as a Group 2A carcinogen (IARC) with a MOE (Margin of Exposure) of 6,289 for Chinese白酒, indicating significant risk .

- Target Compound: No direct toxicity data, but structural analogs (e.g., thiadiazole sulfonamides in ) show low acute toxicity, suggesting a safer profile than EC .

Biological Activity

Ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

1. Chemical Structure and Properties

This compound possesses a thiadiazole ring structure that contributes to its biological efficacy. The presence of chlorine and ethyl groups enhances its chemical reactivity and interaction with biological targets.

2. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives, including this compound. The compound exhibits significant activity against a range of bacteria and fungi by disrupting cell membrane integrity, leading to cell death.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

The mechanism involves the inhibition of key enzymes necessary for cell wall synthesis and function, thereby preventing microbial growth.

3. Anticancer Activity

This compound has been investigated for its potential anticancer effects. In vitro studies indicate that it can induce apoptosis in various cancer cell lines through multiple pathways.

Case Studies

- A549 Lung Cancer Cells : Treatment with the compound at concentrations of 50 µM resulted in a significant reduction in cell viability (approximately 40% compared to control) after 24 hours .

- Caco-2 Colorectal Cancer Cells : The compound displayed even more potent effects, reducing viability by over 50% at similar concentrations .

The underlying mechanism appears to involve the inhibition of critical signaling pathways related to cell proliferation and survival.

4. Enzyme Inhibition

Thiadiazole derivatives are known for their ability to inhibit various enzymes, including lysosomal acid lipase (LAL). This compound has shown promising results in inhibiting LAL, which is implicated in Niemann-Pick disease.

This selective inhibition suggests potential therapeutic applications for metabolic disorders characterized by lipid accumulation.

5. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the thiadiazole ring significantly alter its potency against microbial and cancerous cells.

Key Findings from SAR Studies

- Chlorine Substitution : Enhances antimicrobial activity by increasing lipophilicity.

- Ethyl Group Addition : Improves anticancer activity through better interaction with cellular targets.

Q & A

Q. What are the optimal synthetic routes for Ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate?

The synthesis typically involves multi-step reactions starting with the formation of the 1,3,4-thiadiazole core. Key steps include:

- Cyclocondensation : Reacting thiosemicarbazide derivatives with carboxylic acids or esters under acidic conditions to form the thiadiazole ring.

- Carbamate introduction : Treating the 5-chloro-1,3,4-thiadiazol-2-amine intermediate with ethyl chloroformate in the presence of a base (e.g., triethylamine) to install the carbamate group .

- Purification : Use column chromatography with silica gel and a gradient of ethyl acetate/hexane (e.g., 1:4 to 1:2) to isolate the product.

Q. How can researchers confirm the structural integrity of this compound?

Characterization involves:

- Spectroscopy :

- ¹H/¹³C NMR : Verify substituents (e.g., ethyl carbamate protons at δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) and aromatic protons from the thiadiazole ring .

- IR : Confirm carbonyl (C=O) stretching at ~1700 cm⁻¹ and N-H vibrations at ~3300 cm⁻¹ .

Q. What in vitro assays are suitable for screening its biological activity?

- Antimicrobial : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard drugs like ampicillin .

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values, with doxorubicin as a positive control .

Advanced Research Questions

Q. What mechanistic insights explain its biological activity?

- Enzyme inhibition : Molecular docking (AutoDock Vina) reveals strong binding affinity to dihydrofolate reductase (DHFR), with key interactions at the active site (e.g., hydrogen bonds with Asp27 and hydrophobic contacts with Phe31) .

- DNA intercalation : Fluorescence quenching studies (ethidium bromide displacement) suggest partial intercalation into DNA, supported by ΔTm shifts in thermal denaturation assays .

Q. How do structural modifications influence its activity?

- Substituent effects :

- 5-Chloro group : Enhances electrophilicity and membrane permeability compared to methyl or hydrogen substituents, improving antimicrobial potency .

- Carbamate vs. amide : Ethyl carbamate improves metabolic stability over primary amides, as shown in microsomal stability assays (e.g., 80% remaining after 1 hour vs. 40% for amide analogs) .

Q. What are the metabolic pathways and toxicity risks?

- Metabolism : CYP2E1-mediated oxidation converts the carbamate group to vinyl carbamate, a reactive electrophile that forms DNA adducts (e.g., 1,N⁶-ethenoadenine) .

- Mitigation : Co-administration with CYP2E1 inhibitors (e.g., disulfiram) reduces hepatotoxicity in murine models, as shown by ALT/AST level normalization .

Q. How can computational modeling optimize its drug-likeness?

- QSAR studies : Use Gaussian09 to calculate electronic parameters (e.g., HOMO-LUMO gap < 5 eV correlates with bioactivity).

- ADMET prediction : SwissADME predicts moderate bioavailability (TPSA ~70 Ų) but high plasma protein binding (>90%), necessitating prodrug strategies for improved delivery .

Q. What experimental strategies address its stability in aqueous solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.